(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated pyrazolo[1,5-a]pyrimidine core linked to a piperidinyl methanone group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the bromination of pyrazolo[1,5-a]pyrimidine, followed by the introduction of the piperidinyl methanone group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.
Properties
Molecular Formula |
C12H13BrN4O |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H13BrN4O/c13-9-7-14-11-6-10(15-17(11)8-9)12(18)16-4-2-1-3-5-16/h6-8H,1-5H2 |
InChI Key |
UCFRNGOVUCOFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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